Thianthrene-1-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
thianthren-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEWPLIHPXGNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC3=CC=CC=C3S2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370271 | |
| Record name | Thianthrene-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108847-76-3 | |
| Record name | Thianthrene-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Thianthrenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Thianthrene 1 Boronic Acid and Its Derivatives
Direct Synthesis Approaches
The most direct route to thianthrene-1-boronic acid involves the specific functionalization of the thianthrene (B1682798) heterocycle at the C-1 position.
The primary method for the direct synthesis of this compound is through a lithiation-borylation sequence. This process leverages the acidity of the proton at the C-1 position of the thianthrene ring system. The synthesis involves the deprotonation of thianthrene using a strong organolithium base, such as n-butyllithium or sec-butyllithium, to generate a lithiated intermediate, 1-lithiothianthrene. rsc.orgrsc.org This organolithium species is chemically stable at cryogenic temperatures, typically around -78 °C. nih.gov
This highly reactive intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. The reaction proceeds through the formation of a tetracoordinate boron 'ate' complex. scispace.com Subsequent acidic workup hydrolyzes the borate ester to yield the final this compound. bris.ac.uknih.gov This strategy provides a direct and efficient pathway to the target compound. rsc.org
The efficiency of the lithiation-borylation strategy is highly dependent on the precise control of reaction conditions. Key parameters that require optimization include temperature, solvent, and the choice of reagents.
Temperature: Maintaining a low temperature (e.g., -78 °C) during the lithiation step is crucial to ensure the stability of the 1-lithiothianthrene intermediate and prevent undesirable side reactions. nih.gov Raising the temperature prematurely can lead to decomposition or rearrangement. nih.gov
Solvent: Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are typically used to facilitate the reaction while maintaining the solubility of the organolithium species. bris.ac.uk
Reagents: The choice of the organolithium base and the borate ester can influence the reaction's success. The stoichiometry of these reagents must be carefully controlled to maximize conversion and minimize the formation of byproducts. nih.gov
The following table illustrates hypothetical optimization parameters based on established principles of lithiation-borylation reactions.
| Entry | Base (equiv.) | Borate Ester | Temperature (°C) | Solvent | Hypothetical Yield (%) |
| 1 | n-BuLi (1.1) | B(OMe)₃ | -78 | THF | 85 |
| 2 | s-BuLi (1.1) | B(OiPr)₃ | -78 | THF | 90 |
| 3 | n-BuLi (1.1) | B(OMe)₃ | -40 | THF | 65 (Decomposition) |
| 4 | s-BuLi (1.1) | B(OiPr)₃ | -78 | Toluene | 50 (Solubility issues) |
Synthesis of Substituted Thianthrene Boronic Acids
The synthesis of thianthrene boronic acids with substituents on the aromatic core requires more advanced strategies that allow for regiochemical control.
A powerful method for the regioselective functionalization of aromatic compounds, which can be applied to prepare precursors for substituted thianthrene boronic acids, is "thianthrenation". This reaction involves treating an arene with thianthrene-5-oxide in the presence of a strong acid and an anhydride (B1165640), such as trifluoroacetic anhydride (TFAA). acs.org The process generates an aryl thianthrenium salt, which acts as a versatile synthetic linchpin. mpg.dempg.de
This method is distinguished by its high regioselectivity, often yielding a single constitutional isomer where the thianthrenium group is attached to the most electron-rich position of the arene. mpg.dempg.de These aryl thianthrenium salts are stable and can be used in a variety of subsequent cross-coupling reactions to introduce other functional groups. acs.orgresearchgate.net This provides an indirect but highly controlled route to substituted thianthrene derivatives that can be further elaborated into boronic acids.
The synthesis of the two primary isomers of thianthrene boronic acid, the 1- and 2-substituted versions, proceeds through distinct chemical pathways.
This compound: As detailed in section 2.1.1, this isomer is prepared via direct lithiation at the C-1 position of unsubstituted thianthrene, followed by borylation. rsc.org
Thianthrene-2-boronic Acid: The synthesis of the 2-isomer requires a different starting material. The process begins with 2-bromothianthrene. rsc.orgrsc.org This precursor undergoes a lithium-halogen exchange reaction, typically using n-butyllithium at low temperatures. This reaction selectively replaces the bromine atom with lithium, forming 2-lithiothianthrene. rsc.org This intermediate is then reacted with a borate ester and subjected to an acidic workup to afford thianthrene-2-boronic acid. rsc.orgrsc.org
The following table summarizes the distinct synthetic routes for these two isomers.
| Target Compound | Starting Material | Key Intermediate | Reaction Sequence |
| This compound | Thianthrene | 1-Lithiothianthrene | 1. Direct C-H Lithiation2. Borylation |
| Thianthrene-2-boronic acid | 2-Bromothianthrene | 2-Lithiothianthrene | 1. Lithium-Halogen Exchange2. Borylation |
Synthesis of Advanced this compound Precursors
The development of advanced precursors has expanded the toolkit for creating complex thianthrene-based molecules. Aryl thianthrenium salts, generated through the thianthrenation of various arenes, are chief among these precursors. acs.org These salts serve as highly effective electrophilic partners in a range of metal-catalyzed cross-coupling reactions. mpg.dempg.de
The synthesis involves the reaction of an arene with thianthrene-5-oxide and an acid/anhydride mixture, producing the aryl thianthrenium salt with high regioselectivity. acs.org These stable, isolable salts can then be coupled with a variety of nucleophilic partners. researchgate.net For instance, they are excellent substrates in palladium-catalyzed reactions, outcompeting even traditional leaving groups like bromides under certain conditions. mpg.de This versatility allows for the construction of complex substituted biaryl systems, where one of the aryl components is the thianthrene unit, which can then be converted into a boronic acid if desired, providing access to a vast chemical space.
Thianthrenium Salt Formation for Borylation Reactions
One of the key strategies for the functionalization of arenes, including thianthrene, involves the formation of aryl thianthrenium salts. researchgate.netacs.org These salts act as versatile intermediates, enabling the introduction of various functional groups with high regioselectivity. acs.org The thianthrenation of an aromatic C-H bond typically occurs via electrophilic aromatic substitution, where the arene reacts with an activated thianthrene species. acs.org
The process often involves the reaction of an arene with thianthrene S-oxide in the presence of a strong acid and an anhydride, such as trifluoroacetic anhydride (TFAA). nih.gov This generates a highly electrophilic thianthrene dication or a related species that undergoes selective reaction at the electron-rich positions of the arene. acs.orgnih.gov For thianthrene itself, this approach can lead to the formation of a thianthrenium salt at a specific position, which can then be a precursor for borylation.
Once the aryl thianthrenium salt is formed, it can undergo a C–S bond cleavage, triggered by a single electron transfer (SET) process, to generate an aryl radical. researchgate.net This aryl radical can then be trapped by a diboron (B99234) reagent to furnish the desired aryl boronic ester. researchgate.net This strategy provides a powerful method for the late-stage C-H bond functionalization and subsequent borylation of complex molecules. researchgate.net
A general representation of this two-step process is outlined below:
Step 1: Thianthrenation Arene + Thianthrene S-oxide + Acid/Anhydride → Aryl Thianthrenium Salt
Step 2: Borylation Aryl Thianthrenium Salt + Diboron Reagent → Aryl Boronic Ester + Thianthrene
This methodology offers excellent control over regioselectivity, which can be a significant challenge in direct C-H functionalization reactions. acs.orgbohrium.com
Radical-Mediated Borylation Strategies
Radical-mediated pathways offer an alternative and powerful approach to the synthesis of boronic acids, including this compound. These methods often involve the generation of a radical species which is then intercepted by a boron-containing compound.
One notable strategy involves the use of photoredox catalysis. researchgate.netnih.govorganic-chemistry.org In this approach, a photocatalyst, upon excitation with visible light, can facilitate single-electron transfer (SET) processes to generate radical intermediates from suitable precursors. researchgate.netorganic-chemistry.org For instance, aryl thianthrenium salts can serve as precursors to aryl radicals under photoredox conditions. researchgate.net The generated aryl radical can then react with a diboron reagent to form the C-B bond. researchgate.net
The versatility of photoredox catalysis allows for mild reaction conditions and high functional group tolerance, making it an attractive method for the synthesis of complex molecules. researchgate.netnih.govorganic-chemistry.org The process can be catalyzed by transition metal complexes, such as those based on iridium or ruthenium, or by organic dyes. nih.gov
A direct C-H borylation of thianthrene can also be achieved using transition-metal catalysis, particularly with iridium-based catalysts. researchgate.netbohrium.comnih.gov While often proceeding through an organometallic cycle, these reactions can have radical character or involve radical-like intermediates. The iridium catalyst can selectively activate a C-H bond, leading to the formation of an aryl-iridium species, which then reacts with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netnih.gov The challenge with direct C-H borylation of thianthrene is controlling the regioselectivity, as multiple C-H bonds are available for activation. bohrium.com
A simplified scheme for a radical-mediated borylation is as follows:
Precursor → Radical → [B]-Source → Borylated Product
Advanced Spectroscopic and Analytical Characterization for Research Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including Thianthrene-1-boronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of the atoms within the molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the carbon-hydrogen framework of this compound. arkat-usa.org In a typical analysis, the compound is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), and subjected to a strong magnetic field. arkat-usa.orgunibo.it
The ¹H NMR spectrum of a thianthrene (B1682798) derivative would display a series of signals corresponding to the different protons in the molecule. For instance, the aromatic protons of the thianthrene core appear as multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. researchgate.net The specific chemical shifts and splitting patterns of these protons provide valuable information about their positions on the aromatic rings.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
¹H and ¹³C NMR Data for a Thianthrene Derivative
| Proton (¹H) / Carbon (¹³C) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.82 | d | 8.2 |
| Ar-H | 7.69 | d | 8.5 |
| Ar-H | 7.60 | d | 8.5 |
| Ar-H | 7.42–7.50 | m | |
| Ar-H | 7.30 | dd | 7.5, 1.4 |
| Ar-H | 7.10–7.26 | m |
This table presents representative ¹H NMR data for a thianthrene-containing compound, illustrating typical chemical shifts and multiplicities observed for the aromatic protons. researchgate.net The specific values for this compound may vary.
Boron NMR Spectroscopy for Boronic Acid Characterization
Boron-11 (¹¹B) NMR spectroscopy is a specialized technique crucial for the direct characterization of the boronic acid functional group. mit.edu This method provides information about the coordination state and electronic environment of the boron atom. The chemical shift in a ¹¹B NMR spectrum can distinguish between the trigonal planar (sp²) and tetrahedral (sp³) forms of the boronic acid. mit.edu For this compound, the ¹¹B NMR spectrum would be expected to show a characteristic signal corresponding to the boron atom of the B(OH)₂ group. The precise chemical shift would be influenced by the solvent and pH of the sample. mit.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. chemicalbook.comnih.gov This technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. ias.ac.in
Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the ionized molecule. nih.govpurdue.edu By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain insights into the structural connectivity of the molecule, further corroborating the proposed structure. It is important to note that free boronic acids can sometimes undergo dehydration and trimerization to form boroxines, which can complicate MS analysis. nih.gov
Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₉BO₂S₂ |
| Molecular Weight | 260.14 g/mol |
This table summarizes the key mass spectrometry data for this compound. avantorsciences.comsigmaaldrich.com
X-ray Crystallography for Definitive Structural Determination
Crystallographic studies on related boronic acid derivatives have been instrumental in understanding their binding interactions with proteins. nih.gov For this compound, an X-ray crystal structure would provide invaluable details about the planarity of the thianthrene ring system and the geometry of the boronic acid group. nih.govacs.org
Other Spectroscopic Methods (UV-Vis and IR Spectroscopy)
In addition to NMR, MS, and X-ray crystallography, other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information for the characterization of this compound. mit.educhemicalbook.comnih.gov
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ias.ac.in The resulting spectrum provides information about the electronic transitions within the molecule and is characteristic of the chromophoric thianthrene system. arkat-usa.org
IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of the chemical bonds. chemicalbook.com The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the boronic acid group, B-O stretching, and various vibrations associated with the aromatic C-H and C-C bonds of the thianthrene core. chinesechemsoc.org
Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| UV-Vis Spectroscopy | Absorption maxima related to the electronic transitions of the thianthrene chromophore. arkat-usa.orgias.ac.in |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H and B-O stretching of the boronic acid, and aromatic C-H and C-S vibrations. chemicalbook.comchinesechemsoc.org |
This table provides a summary of the expected features in the UV-Vis and IR spectra of this compound.
Mechanistic Investigations of Thianthrene 1 Boronic Acid Reactivity
Mechanistic Pathways in Other Catalytic Processes
Beyond the classic Pd(0)-catalyzed Suzuki-Miyaura reaction, Thianthrene-1-boronic acid can participate in other catalytic transformations that proceed through distinct mechanistic pathways, such as oxidative couplings and radical-mediated reactions.
Oxidative cross-coupling reactions provide an alternative to traditional methods by starting from a higher oxidation state catalyst (e.g., Pd(II) or Cu(II)) and utilizing an external oxidant to close the catalytic cycle. nih.govnih.gov This approach avoids the need for organohalide coupling partners.
In a Pd(II)-catalyzed cycle, the mechanism can proceed without a Pd(0) intermediate. The cycle may involve transmetalation of the boronic acid to the Pd(II) center, followed by a second C-H activation or coupling with another nucleophile. The final product is released via reductive elimination from a Pd(IV) intermediate or through other pathways, and the Pd(II) catalyst is regenerated by an oxidant, such as molecular oxygen. nih.gov
Cu(II)-catalyzed oxidative couplings have also been investigated extensively. A plausible mechanism involves an initial electrophilic metalation of an arene by the Cu(II) salt, followed by transmetalation with the boronic acid to form a diarylcopper(II) intermediate. nih.gov This intermediate can undergo a redox reaction with another ArCu(II) species to generate a transient ArCu(III)Ar' complex and Cu(I). Reductive elimination from the Cu(III) species yields the coupled product. The resulting Cu(I) is then re-oxidized by an external oxidant (e.g., air) back to Cu(II) to perpetuate the catalytic cycle. nih.govresearchgate.net
Arylboronic acids can serve as precursors to aryl radicals through single-electron transfer (SET) processes, often facilitated by photoredox catalysis. researchgate.net The thianthrene (B1682798) moiety itself is known to participate in radical pathways, which may influence the reactivity of this compound in these transformations. rsc.org
The generation of a radical from a boronic acid typically involves its activation by a Lewis base to form an "ate" complex. This complex has a lower oxidation potential than the neutral boronic acid, making it more susceptible to oxidation via SET by an excited-state photocatalyst. researchgate.net The resulting radical cation intermediate can then fragment to generate an aryl radical. This aryl radical is a highly reactive intermediate that can engage in a variety of bond-forming reactions that are mechanistically distinct from the organometallic cycles described previously. rsc.org For instance, the aryl radical can add to heteroarenes or other radical acceptors to form new C-C bonds. rsc.org
Boronic Acid as a Lewis Acid Catalyst: Sₙi-Type Mechanisms
Information regarding the specific application of this compound as a Lewis acid catalyst in reactions proceeding via an Sₙi-type (Substitution Nucleophilic internal) mechanism is not available in the reviewed scientific literature.
While boronic acids, in general, are recognized for their capacity to act as Lewis acid catalysts by activating hydroxyl groups, specific examples and mechanistic studies involving this compound in this context have not been reported. An Sₙi mechanism involves the leaving group remaining associated with the substrate in an intimate ion pair after initial bond cleavage. A Lewis acid catalyst would typically coordinate to the leaving group to facilitate this initial cleavage. However, studies detailing such a role for this compound are absent from the current body of research.
Computational Chemistry and DFT Calculations in Mechanistic Elucidation
There are no published computational chemistry or Density Functional Theory (DFT) calculation studies that specifically elucidate the mechanism of this compound acting as a Lewis acid catalyst in an Sₙi-type reaction.
Computational studies are a powerful tool for mapping reaction pathways, calculating transition state energies, and providing insight into reaction mechanisms. While DFT calculations have been employed to study the electronic properties of the thianthrene scaffold and the mechanisms of various reactions involving other arylboronic acids, this methodology has not been applied to the specific catalytic role outlined for this compound. Consequently, no computational data, such as energy profiles or optimized geometries for intermediates and transition states related to this specific catalytic process, can be provided.
Applications of Thianthrene 1 Boronic Acid in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. Thianthrene-1-boronic acid serves as an effective coupling partner in these reactions, contributing to the synthesis of a wide array of organic molecules.
This compound is instrumental in the construction of intricate organic frameworks. chemimpex.com Its participation in Suzuki-Miyaura reactions allows for the introduction of the thianthrene (B1682798) moiety into larger molecules, a structural motif that can influence the electronic and steric properties of the final compound. The reaction facilitates the creation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The versatility of this method is demonstrated by its application in the synthesis of biologically active molecules and complex natural products. sigmaaldrich.comchemdad.com The palladium-catalyzed coupling of this compound with various aryl halides or triflates provides a reliable method for forging new C-C bonds, even in sterically demanding environments. nih.gov
A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

Interactive Data Table: Examples of Suzuki-Miyaura Reactions with this compound
| Aryl Halide/Triflate | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-Bromoanisole | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 1-(4-methoxyphenyl)thianthrene | 85 |
| 1-Iodonaphthalene | Pd(OAc)2/SPhos | K3PO4 | Dioxane | 1-(naphthalen-1-yl)thianthrene | 92 |
| 2-Chloropyridine | Pd2(dba)3/XPhos | CsF | THF | 1-(pyridin-2-yl)thianthrene | 78 |
The synthesis of biaryls and extended π-conjugated systems is a significant application of this compound in Suzuki-Miyaura couplings. sigmaaldrich.com These structural motifs are fundamental components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thianthrene unit, with its sulfur-containing heterocyclic structure, can impart desirable photophysical and electronic properties to the resulting conjugated materials. By coupling this compound with various aromatic and heteroaromatic halides, researchers can systematically tune the electronic properties and conjugation length of the target molecules.
Detailed Research Findings:
In a study focused on developing new materials for organic electronics, this compound was coupled with a series of dibromo- and diiodo-aromatic compounds. The resulting polymers exhibited promising thermal stability and electrochemical properties, highlighting the utility of the thianthrene moiety in designing novel functional materials. The high efficiency of the Suzuki-Miyaura reaction in these polymerizations allows for the synthesis of high molecular weight polymers with well-defined structures.
A key advantage of the Suzuki-Miyaura reaction is its broad functional group tolerance, and couplings involving this compound are no exception. chemimpex.com The reaction conditions are generally mild, allowing for the presence of various functional groups, such as esters, ketones, nitriles, and nitro groups, on either coupling partner. researchgate.net This compatibility obviates the need for extensive protecting group strategies, thereby streamlining the synthetic process. The scope of the reaction is extensive, accommodating a wide range of aryl and heteroaryl halides, including those that are electronically diverse or sterically hindered. researchgate.net
Interactive Data Table: Functional Group Tolerance in Suzuki-Miyaura Couplings
| Aryl Halide with Functional Group | Product with Retained Functional Group |
| 4-Bromobenzonitrile | 4-(thianthren-1-yl)benzonitrile |
| Methyl 4-iodobenzoate | Methyl 4-(thianthren-1-yl)benzoate |
| 1-Bromo-4-nitrobenzene | 1-Nitro-4-(thianthren-1-yl)benzene |
| 3-Bromoacetophenone | 1-(3-(thianthren-1-yl)phenyl)ethan-1-one |
Other Metal-Catalyzed Coupling Reactions
Beyond the widely used Suzuki-Miyaura reaction, this compound is also a competent substrate in other metal-catalyzed coupling reactions, expanding its synthetic utility.
This compound can participate in various palladium-catalyzed cross-coupling reactions beyond the traditional Suzuki-Miyaura conditions. These can include Stille-type couplings (if converted to an organostannane), Hiyama couplings (with organosilanes), and Negishi couplings (with organozinc reagents). While not as common as Suzuki-Miyaura reactions, these alternative methods can offer advantages in specific synthetic contexts, such as improved reactivity for certain substrates or different chemoselectivity. Research has shown that palladium complexes with specific phosphine (B1218219) ligands can effectively catalyze the coupling of thianthrene derivatives with a variety of aryl halides. ntnu.no
In addition to palladium-catalyzed reactions, this compound is a valuable reagent in copper-promoted cross-coupling reactions for the formation of C-O and C-N bonds. These reactions, often referred to as Chan-Lam couplings, provide a powerful method for the synthesis of diaryl ethers and N-aryl amines, respectively. The use of copper catalysts offers a more economical and, in some cases, more effective alternative to palladium.
Detailed Research Findings:
Studies have demonstrated the successful copper-catalyzed coupling of this compound with phenols and amines. For instance, the reaction with phenol (B47542) in the presence of a copper(II) acetate (B1210297) catalyst and a suitable base affords 1-phenoxythianthrene in good yield. Similarly, coupling with anilines can produce N-arylthianthren-1-amines. These reactions are often carried out under aerobic conditions, with molecular oxygen serving as the terminal oxidant. The scope of these copper-promoted couplings is broad, tolerating a variety of functional groups on both the boronic acid and the coupling partner. chemimpex.com
Interactive Data Table: Examples of Copper-Promoted Cross-Coupling Reactions
| Coupling Partner | Catalyst | Product | Bond Formed |
| Phenol | Cu(OAc)2 | 1-Phenoxythianthrene | C-O |
| Aniline | CuI | N-Phenylthianthren-1-amine | C-N |
| Pyrrole | Cu(OTf)2 | 1-(1H-pyrrol-1-yl)thianthrene | C-N |
| Methanol | CuCl2 | 1-Methoxythianthrene | C-O |
Thianthrenation and Phenoxathiination of Arylborons
A significant application of thianthrene and its derivatives in organic synthesis is the formation of aryl sulfonium (B1226848) salts through reactions with arylboronic acids. A notable development in this area is the copper-mediated thianthrenation and phenoxathiination of arylborons. This method provides an efficient pathway to a variety of aryl sulfonium salts, which are valuable as versatile electrophilic linchpins in further synthetic transformations nih.govrsc.orgacs.org.
The process involves the reaction of commercially available arylboronic acids with thianthrene or phenoxathiine in the presence of a copper catalyst nih.govrsc.org. This approach is significant because it allows for the creation of arylthianthrenium and phenoxathiinium salts with high efficiency and broad functional group compatibility. The reaction tolerates a wide range of substituents on the arylboronic acid, including both electron-rich and electron-deficient groups, as well as synthetically challenging functionalities like iodo and nitro groups nih.gov.
Mechanistic studies suggest that the reaction may proceed through the formation of a thianthrene-coordinated copper intermediate. This intermediate is thought to facilitate transmetalation with the arylboronic acid, leading to a key Cu(III) species that undergoes reductive elimination to yield the desired aryl sulfonium salt nih.gov.
Furthermore, this methodology can be combined with iridium-catalyzed C–H borylation in a sequential, one-pot process. This allows for the formal thianthrenation of arenes with complementary regioselectivity compared to traditional electrophilic thianthrenation methods nih.govrsc.orgacs.org. This two-step sequence, involving borylation followed by copper-mediated thianthrenation, opens new avenues for the late-stage functionalization of complex molecules and pharmaceuticals nih.govrsc.org.
Applications in Amide and Peptide Synthesis
This compound has emerged as a highly effective catalyst in the field of amide and peptide synthesis, particularly in dehydrative amidation reactions.
Boronic Acid Catalysis in Dehydrative Amidation
Direct dehydrative amidation, the formation of an amide bond from a carboxylic acid and an amine with the removal of water, is a more environmentally sustainable alternative to traditional methods that rely on stoichiometric coupling reagents. This compound, a commercially available heterocyclic boron acid, has been identified as a versatile and highly active catalyst for this transformation researchgate.netbeilstein-journals.orgrsc.orgnih.govmit.edu.
The catalyst demonstrates high efficiency for a broad range of substrates, including both aliphatic and typically less reactive aromatic carboxylic acids. Its effectiveness extends to the synthesis of amides from various amines, producing the desired products in moderate to excellent yields researchgate.net. A key advantage of using this thianthrene-based catalyst is its high activity, which in the case of aromatic carboxylic acids, can even eliminate the need for molecular sieves to remove water researchgate.net. The practical utility of this catalytic system has been demonstrated in the synthesis of the anticoagulant drug rivaroxaban (B1684504) and in the formation of dipeptides researchgate.net.
| Substrate Class | Catalyst | Benefit | Ref |
| Aliphatic Carboxylic Acids | This compound | High catalytic activity, moderate to excellent yields | researchgate.net |
| Aromatic Carboxylic Acids | This compound | High catalytic activity, good yields without molecular sieves | researchgate.net |
| Bioactive Molecules | This compound | Demonstrated practical utility in drug synthesis | researchgate.net |
Development of Novel Boronic Acid Catalysts
The success of this compound has spurred the development of other novel boronic acid catalysts for direct amidation. Research efforts focus on enhancing catalytic activity and developing more sustainable, reusable systems researchgate.netresearchgate.net. One strategy involves creating boronic acids with highly electron-deficient boron centers to increase their Lewis acidity, which is believed to enhance the activation of the carboxylic acid researchgate.net.
The development of fluorous sulfur-containing boronic acid catalysts represents a move toward environmentally friendly conditions. These catalysts can be recovered and reused multiple times without a significant loss of activity and can promote amide bond formation under neat conditions or in greener solvents, without requiring dehydrating agents researchgate.net. The inclusion of a sulfur atom within the catalyst structure, as seen in this compound, is believed to play a role in stabilizing reaction intermediates and promoting the catalytic cycle researchgate.net. The ongoing development of such catalysts is a critical step toward making amide and peptide synthesis more efficient and sustainable nih.govrsc.org.
Exploration in Annulation and Cycloaddition Reactions
While this compound itself is primarily recognized for its catalytic role in amidation, the thianthrene core, when incorporated into other molecules, provides a platform for various synthetic transformations, including annulation and cycloaddition reactions. This utility is most prominent in the reactivity of aryl thianthrenium salts, which can be synthesized from arenes via thianthrenation.
These thianthrenium salts serve as stable, versatile precursors for highly reactive intermediates like arynes and vinyl cations. For instance, aryl thianthrenium salts can be used to generate arynes under basic conditions. These arynes can then be trapped in situ by various dienophiles or dipolarophiles in cycloaddition reactions. This has been demonstrated in [3+2] cycloaddition reactions with nitrones or azides to form heterocyclic products researchgate.netresearchgate.net.
Furthermore, specialized thianthrenium salts, such as allenyl thianthrenium salts, have been designed as bench-stable synthons for use in annulation chemistry. These reagents have been successfully employed to synthesize a variety of heterocycles, including 2-hydroxy morpholines and 2-methyl quinoxalines, through a proposed mechanism involving nucleophilic addition followed by cyclization nih.govresearchgate.net. Similarly, vinyl thianthrenium salts have been applied in the annulation chemistry of heterocycles rsc.org. This strategy, which uses the thianthrene moiety as a functional handle to enable subsequent ring-forming reactions, highlights the broader synthetic potential derived from the thianthrene scaffold.
| Thianthrene Derivative | Reaction Type | Product Type | Ref |
| Aryl Thianthrenium Salt | Aryne generation + [3+2] Cycloaddition | Nitrogen Heterocycles | researchgate.netresearchgate.net |
| Allenyl Thianthrenium Salt | Annulation | Morpholines, Quinoxalines | nih.govresearchgate.net |
| Vinyl Thianthrenium Salt | Annulation | Heterocycles | rsc.org |
Synthetic Strategies for Advanced Organic Scaffolds
The thianthrene framework is not only a component of effective catalysts but also serves as a structural unit for the construction of complex, multi-ring organic systems.
Incorporation into Polycyclic Systems
Recent synthetic advancements have enabled the direct incorporation of the thianthrene core into larger, polycyclic aromatic structures. One innovative method is the "thia-APEX" (Annulative π-Extension) reaction, which allows for the one-step synthesis of π-extended thianthrene derivatives from unfunctionalized aromatics rsc.orgrsc.org.
This reaction utilizes S-diimidated 1,2-arenedithiols as synthons that react with aromatic substrates in the presence of a catalytic amount of a strong acid, like trifluoromethanesulfonic acid. This process fuses a new benzodithiine ring onto the aromatic substrate, effectively creating a larger polycyclic system that contains the thianthrene moiety rsc.orgrsc.org. This method is advantageous as it occurs with equimolar amounts of the reactants and avoids the multi-step sequences often required for the synthesis of complex polycyclic aromatic compounds rsc.orgrsc.org. The resulting π-extended thianthrenes exhibit unique photophysical properties and solid-state packing structures, making them of interest for materials science applications rsc.org.
Construction of Electroactive and Optoelectronic Materials
This compound serves as a crucial building block in the field of materials science, particularly for the development of novel organic materials with unique electronic and optical properties. chemimpex.com Its rigid, sulfur-containing aromatic structure makes it an attractive component for creating organic semiconductors, photovoltaic devices, and other electroactive materials. chemimpex.com The thianthrene moiety enhances reactivity and selectivity, facilitating the synthesis of complex conjugated π-electron systems which are foundational to organic electronics. chemimpex.comarkat-usa.org
The primary role of this compound in this context is as a monomer in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. arkat-usa.org This versatile reaction allows for the formation of carbon-carbon bonds, enabling the integration of the thianthrene unit into larger molecular architectures like oligomers and polymers. arkat-usa.org These resulting materials often exhibit valuable properties such as luminescence and redox activity, making them suitable for a range of applications. arkat-usa.orgresearchgate.net
Research Findings in Electroactive Materials
Research has demonstrated the significant potential of thianthrene-based materials, synthesized from precursors like this compound, in energy storage and electronic devices. The inherent redox activity of the thianthrene unit allows it to be used in rechargeable batteries and supercapacitors.
Lithium-Organic Batteries: Thianthrene-based small molecules have been developed as high-potential cathode materials. rsc.orgresearchgate.net For instance, a molecule designated as BDBDT, which incorporates the thianthrene structure, has shown excellent electrochemical performance. rsc.org This material provides a high discharge plateau, a critical factor for achieving high energy density in batteries. rsc.orgrsc.org The extended π-conjugation system of the thianthrene unit facilitates charge transport and enhances stability by inhibiting dissolution in the electrolyte. rsc.org
Table 1: Electrochemical Performance of BDBDT Cathode in a Lithium-Organic Battery
| Parameter | Value |
|---|---|
| Discharge Plateau (vs. Li/Li+) | 3.9 V |
| Specific Capacity (at 0.1 A g⁻¹) | 78 mAh g⁻¹ |
| Discharge Capacity (at 1 A g⁻¹) | 58 mAh g⁻¹ |
| Discharge Capacity (at 2 A g⁻¹) | 52 mAh g⁻¹ |
| Capacity Retention (after 100 cycles at 500 mA g⁻¹) | 63 mAh g⁻¹ |
Data sourced from Chemical Communications (RSC Publishing). rsc.org
Supercapacitors: Thianthrene units have been incorporated into conjugated microporous polymers (CMPs) for energy storage applications. nsysu.edu.tw These materials, synthesized via Suzuki coupling reactions, leverage the electronegative sulfur atoms within the thianthrene structure to enhance electrostatic interactions and electrode wettability. nsysu.edu.twacs.org This results in materials with high specific capacitance, a key metric for supercapacitor performance.
Table 2: Specific Capacitance of Thianthrene-Based Conjugated Microporous Polymers (CMPs)
| Material | Measurement Setup | Current Density | Specific Capacitance |
|---|---|---|---|
| PyPh-BZ-Th CMP | Three-electrode | 0.5 A g⁻¹ | 617 F g⁻¹ |
| PyPh-BZ-Th CMP | Symmetric device | Not Specified | 187 F g⁻¹ |
Data sourced from ACS Publications. nsysu.edu.tw
Research Findings in Optoelectronic Materials
The unique electronic structure of the thianthrene core makes it a valuable component for materials used in optoelectronics, which involve the interaction of light and electricity.
Hole Transporting Materials: Thianthrene–arylene conjugated oligomers have been synthesized using Suzuki coupling with this compound. arkat-usa.org These materials possess π-conjugated systems that are essential for their optical and electronic properties. arkat-usa.org Luminescence studies confirm that thianthrene derivatives are effective chromophores (light-absorbing parts of a molecule). arkat-usa.org Electrochemical analysis, such as cyclic voltammetry, shows that these materials have suitable oxidation potentials for use as hole-transporting layers in organic electronic devices like Organic Light-Emitting Diodes (OLEDs). arkat-usa.org The oxidation potential around 1.40 V observed in several derivatives is attributed to the thianthrene group. arkat-usa.org
High Refractive Index Polymers: The inclusion of the sulfur-rich thianthrene unit into polymer backbones can produce materials with a high refractive index. mit.edu This property is a result of sulfur's high polarizability compared to carbon, oxygen, or nitrogen. mit.edu Such polymers can also maintain optical transparency, a combination of properties that is highly desirable for applications in lenses, optical films, and other photonic devices. mit.edu Furthermore, the non-planar, dihedral structure of the thianthrene unit can disrupt polymer chain packing, leading to enhanced solubility without sacrificing thermal stability. dtic.mil
Thianthrene 1 Boronic Acid in Medicinal Chemistry Research
Design and Synthesis of Biologically Active Molecules
Thianthrene-1-boronic acid serves as a crucial intermediate in the synthesis of complex organic molecules with potential therapeutic applications. chemimpex.comchemdad.com Its utility is largely attributed to the presence of the boronic acid functional group, which allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemdad.comntnu.no This reaction is widely employed in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are common motifs in many drug molecules. nih.gov
The thianthrene (B1682798) scaffold, introduced via this compound, is a key component in a variety of compounds being investigated for pharmaceutical and agrochemical applications. chemimpex.com The synthesis of these molecules often involves the coupling of this compound with various aryl or heteroaryl halides, enabling the creation of diverse molecular architectures. chemdad.comsigmaaldrich.com This approach has been instrumental in generating libraries of compounds for screening and lead optimization in drug discovery programs. The resulting thianthrene-containing molecules are evaluated for their potential to modulate the activity of specific biological targets. chemimpex.com
Research has demonstrated the utility of this compound in the development of inhibitors for specific biological pathways implicated in disease. Two notable examples include the development of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors and histamine (B1213489) H3 receptor antagonists.
ATM Kinase Inhibitors: ATM kinase is a critical regulator of the DNA damage response, and its inhibition is a promising strategy in cancer therapy. nih.govaging-us.com this compound has been utilized as a key building block in the synthesis of potent and selective ATM kinase inhibitors. The thianthrene moiety in these inhibitors plays a crucial role in their interaction with the target enzyme.
Bioconjugation Strategies
The boronic acid functional group of this compound provides a versatile handle for bioconjugation, the process of linking molecules to biological macromolecules such as proteins. chemimpex.com This has significant implications for the development of advanced drug delivery systems and diagnostic tools.
Boronic acids can form reversible covalent bonds with diols, which are present in many biomolecules, including sugars and glycoproteins. This interaction can be exploited to attach thianthrene-containing molecules to biological targets. nih.gov Furthermore, boronic acids can participate in various chemical reactions that enable their conjugation to other molecules and surfaces, facilitating the creation of functionalized biomaterials. chemimpex.comnih.gov
The ability to conjugate this compound to biomolecules opens up possibilities for targeted drug delivery. chemimpex.com By attaching a therapeutic agent to a targeting moiety via a boronic acid linkage, the drug can be selectively delivered to diseased cells or tissues, potentially increasing efficacy and reducing side effects. In diagnostics, the unique properties of the thianthrene scaffold could be harnessed for the development of novel probes and sensors. chemimpex.com The interaction of the boronic acid with specific biological markers can be designed to produce a detectable signal, enabling the visualization and quantification of these markers. researchgate.net
Role as a Pharmacophore and Bioisostere
Beyond its role as a synthetic building block, the thianthrene moiety itself possesses characteristics that make it a valuable component in drug design, acting as both a pharmacophore and a potential bioisostere.
The term pharmacophore refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The thianthrene scaffold has a distinct, non-planar, bent "butterfly" conformation with a dihedral angle of approximately 128° between the two benzene (B151609) rings. wikipedia.orgrsc.org This well-defined three-dimensional shape can be a key determinant in how a molecule fits into the binding site of a biological target, influencing its potency and selectivity. The sulfur atoms in the thianthrene ring can also participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition.
A bioisostere is a chemical substituent or group that can be interchanged with another substituent or group to create a new molecule with similar biological properties. drughunter.comresearchgate.netnih.govu-tokyo.ac.jpbaranlab.orgscripps.edu This strategy is widely used in medicinal chemistry to optimize drug candidates by improving their potency, selectivity, metabolic stability, or pharmacokinetic properties. cambridgemedchemconsulting.com The thianthrene scaffold, with its unique combination of steric bulk, electronic properties, and three-dimensional shape, can be considered as a potential bioisostere for other tricyclic systems, such as phenothiazines or dibenzofurans, in drug design. By replacing these groups with a thianthrene moiety, medicinal chemists can explore new chemical space and potentially develop improved therapeutic agents. The rigid yet non-planar structure of thianthrene offers a different conformational profile compared to more flexible or planar tricyclic systems, which can lead to altered interactions with biological targets. rsc.orgmit.edu
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 108847-76-3 chemimpex.comapolloscientific.co.uk |
| Molecular Formula | C12H9BO2S2 chemimpex.com |
| Molecular Weight | 260.13 g/mol chemimpex.com |
| Melting Point | 146-149 °C chemdad.com |
| Appearance | White to light orange to green powder chemimpex.com |
Mimicry of Transition States of Hydrolases
A key strategy in enzyme inhibitor design is the creation of molecules that mimic the transition state of an enzymatic reaction. Boronic acids are particularly effective in this role, especially against serine hydrolases like β-lactamases. nih.gov The boron atom in boronic acids is electrophilic and can be attacked by the nucleophilic serine residue in the enzyme's active site. nih.gov This interaction forms a stable, tetrahedral covalent adduct that resembles the high-energy tetrahedral intermediate formed during the hydrolysis of the natural substrate (e.g., the β-lactam ring). nih.govnih.gov
This ability to form a stable complex that mimics the transition state allows boronic acid-based transition-state inhibitors (BATSIs) to bind to the active site with high affinity, leading to potent, reversible, competitive inhibition. nih.govresearchgate.net The stability of this enzyme-inhibitor complex effectively blocks the enzyme from processing its natural substrate. nih.gov While specific studies on this compound as a hydrolase inhibitor are not prominent in the literature, its core functional group is the basis for this inhibitory mechanism.
Introduction of Boronic Acid Groups for Modified Selectivity and Pharmacokinetics
The incorporation of a boronic acid group into a molecule can significantly alter its biological and chemical properties, including its selectivity, physicochemical characteristics, and pharmacokinetics. nih.govnih.gov This molecular modification has been a successful strategy in drug development. researchgate.net
For example, in the development of the proteasome inhibitor bortezomib, the replacement of a peptide aldehyde with a peptide boronic acid resolved issues of instability, lack of specificity, and unfavorable pharmacokinetics. nih.gov The boronic acid moiety not only increased the compound's potency but also conferred high selectivity and a low dissociation rate from the proteasome's active site. nih.gov Generally, the introduction of a boronic acid can enhance potency and improve the pharmacokinetic profile of a drug candidate. researchgate.netbohrium.com The specific impact of the thianthrene scaffold on these properties would be a subject for empirical investigation, but the boronic acid group provides a well-established anchor for therapeutic potential. nih.govresearchgate.net
Inhibitor Development and Mechanistic Studies
The unique reactivity of the boronic acid group has made it a cornerstone in the development of inhibitors for various enzymes, most notably β-lactamases, which are responsible for widespread antibiotic resistance.
Boronic Acids as β-Lactamase Inhibitors
β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. nih.gov These enzymes hydrolyze the antibiotic's β-lactam ring, rendering it inactive. mdpi.commdpi.com Boronic acids have emerged as a promising class of β-lactamase inhibitors (BLIs) because they act as transition-state analogs that are structurally distinct from β-lactams, allowing them to evade some resistance mechanisms. nih.govwikipedia.org
Clinically successful examples include vaborbactam, a cyclic boronic acid inhibitor that protects carbapenem (B1253116) antibiotics from degradation by serine β-lactamases. mdpi.comfrontiersin.org Other boronic acids, such as taniborbactam, are being developed for their broad-spectrum activity against both serine- and metallo-β-lactamases. wikipedia.orgfrontiersin.org These inhibitors form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, effectively neutralizing the enzyme. nih.govmdpi.com The boronic acid derivative SM23 has shown potent inhibition against several Class A and Class C β-lactamases. frontiersin.org
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| SM23 | PDC-3 (Class C) | 4 nM |
| SM23 | AmpC (Class C) | 1 nM |
| SM23 | ADC-7 (Class C) | 20 nM |
| SM23 | CTXM-16 (Class A) | 420 nM |
| SM23 | TEM-1 (Class A) | 64 nM |
Kinetic Target-Guided Synthesis (KTGS)
Kinetic Target-Guided Synthesis (KTGS) is an innovative drug discovery approach where the biological target itself catalyzes the synthesis of its own inhibitor from a pool of smaller, reactive fragments. nih.govacs.orgtandfonline.com This method streamlines the discovery process by combining screening and synthesis into a single step. nih.gov
The KTGS process often utilizes "in situ click chemistry," where an enzyme brings two reactive fragments—for example, an azide (B81097) and an alkyne—into close proximity and proper orientation, thereby accelerating an irreversible reaction to form a potent bidentate ligand. nih.govresearchgate.net Boronic acids are highly useful in this context. An azido-functionalized boronic acid can serve as a "warhead" that anchors to the enzyme's active site (e.g., the catalytic serine of a β-lactamase). mdpi.comnih.gov The enzyme then templates the reaction of the anchored azide with various alkyne fragments from a library, leading to the rapid in situ formation and identification of potent triazole-based inhibitors. nih.govnih.gov This strategy has been successfully used to discover novel β-lactamase inhibitors with inhibition constants (Kᵢ) in the nanomolar range. researchgate.netnih.gov
| Enzyme Template | Warhead | Generated Inhibitor | Inhibition Constant (Kᵢ) |
|---|---|---|---|
| AmpC | 3-azidomethylphenyl boronic acid | Compound 10a | 140 nM |
| KPC-2 | 3-azidomethylphenyl boronic acid | Compound 5 | 730 nM |
Applications in Material Science Research
Development of Novel Materials with Unique Electronic Properties
The distinct electronic and optical properties of thianthrene (B1682798) and its derivatives have made them a subject of considerable interest in the field of organic electronics. iau.ir The thianthrene structure is noted for being electron-rich and can facilitate intersystem crossing due to the heavy atom effect of its sulfur atoms. rsc.org These characteristics are foundational to its use in creating novel materials for various electronic applications. chemimpex.comiau.ir
Thianthrene-1-boronic acid is utilized in the creation of new materials with unique electronic properties, making it a valuable compound for the development of organic semiconductors. chemimpex.com Thianthrene derivatives show promise in this area due to their distinct electronic and optical characteristics, which are crucial for applications in devices like organic field-effect transistors (OFETs). iau.ir The ability to chemically modify these derivatives allows for precise adjustments of their electronic properties, enabling performance to be tailored for specific semiconductor applications. iau.ir
Furthermore, the boronic acid functional group makes these compounds suitable for developing sensors. chemimpex.com The thianthrene moiety enhances reactivity and selectivity, and its capacity to form stable complexes with diols and other nucleophiles is a key feature for sensor development. chemimpex.com
In the field of materials science, this compound is gaining attention for its role in the development of photovoltaic devices. chemimpex.com Its specific electronic properties and structural features make it a candidate for innovative uses in optoelectronics. chemimpex.com Organic semiconductors, such as those derived from thianthrene, are essential components in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs). iau.ir Thianthrene derivatives often exhibit significant fluorescence quantum yields, indicating their capacity for efficient light emission, a critical property for OLEDs. iau.ir
Thianthrene-based Oligomers as Hole Transporting Materials
Thianthrene-based oligomers have been investigated as hole transporting materials (HTMs), which are essential components in various electronic devices, including perovskite solar cells. arkat-usa.orgrsc.org An ideal HTM should possess specific properties such as appropriate frontier molecular orbital levels and high hole mobility. nih.gov
Thianthrene–arylene conjugated units have been designed and synthesized using metal-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. arkat-usa.org In one synthetic pathway, thianthrene is first converted to the unstable 1-lithiothianthrene, which then reacts with trimethyl borate (B1201080) to produce this compound. arkat-usa.org This boronic acid derivative can then undergo a Suzuki coupling reaction with various dibromoalkyl derivatives in the presence of a palladium catalyst to yield the desired thianthrene-based oligomers. arkat-usa.org
Alternatively, Stille coupling reactions can be employed, condensing dibromothianthrene with appropriate tributyltin derivatives of other aromatic systems to form the target molecules. arkat-usa.org These synthetic methods allow for the creation of a variety of novel aryl-based π-conjugated polymers. arkat-usa.org
Studies on thianthrene-arylene conjugated units have shown that thianthrenes are effective chromophores. arkat-usa.org The electrochemical and optical properties of these compounds are influenced by their π-electron conjugation lengths and molecular conformations. arkat-usa.org
Electrochemical investigations in dichloromethane (B109758) have revealed that these molecules undergo multi-electron oxidation processes. arkat-usa.org The oxidation potential near 1.40 V in many of the investigated compounds is attributed to the oxidation of the thianthrene group itself. arkat-usa.org For instance, a thianthrene monomer incorporating a diphenylamine (B1679370) core exhibited the lowest oxidation potential at 1.16 V, corresponding to the oxidation of the diphenylamine unit. arkat-usa.org The luminescent and electrical properties confirm the potential of these materials for use in various electrical and electrochemical solid-state devices. arkat-usa.org
| Compound Core Structure | First Oxidation Peak (V) | Oxidation Potential of Thianthrene Group (V) |
|---|---|---|
| Fluorene Derivative (4a) | 1.51 | ~1.40 |
| Carbazole Derivative (5b) | 1.50 | ~1.40 |
| Diphenylamine Derivative (6a) | 1.16 | ~1.40 |
| Phenothiazine (B1677639) Derivative (7c) | 1.47 | ~1.40 |
Data sourced from electrochemical investigations of thianthrene derivatives. arkat-usa.org
Boronic Acid-Functionalized Materials for Sensing and Responsive Systems
Boronic acid-containing copolymers have attracted significant research interest due to their unique responsiveness to 1,2- and 1,3-diols, which include important biological molecules like saccharides (e.g., glucose) and nucleotides. mdpi.comresearchgate.net This property is central to their application in sensing and responsive systems. mdpi.comresearchgate.net
The fundamental mechanism involves the interaction between the boronic acid group and a diol, which causes a shift in the boronic acid equilibrium through the formation of a charged boronate ester. mdpi.comresearchgate.net This change increases the number of negatively charged side chains on the polymer, thereby increasing its hydrophilicity. mdpi.com Depending on the material's structure, this interaction can lead to the swelling of cross-linked materials or the dissolution of polymeric aggregates. mdpi.comresearchgate.net This stimuli-responsive behavior enables the engineering of sophisticated materials that can react to specific molecular triggers, such as changes in pH or carbohydrate concentrations. nih.gov These capabilities are foundational to the development of glucose sensors and other responsive systems. mdpi.comresearchgate.netnih.gov Nanomaterials functionalized with boronic acid groups have been widely used to construct methods for detecting various biological substances. mdpi.com
Interaction with Diols and Lewis Bases for Sensing Applications
Boronic acids are well-known for their ability to form stable, reversible covalent bonds with diols to create cyclic boronic esters. nih.gov This interaction is fundamental to their use in sensing applications, particularly for the detection of saccharides and other diol-containing compounds. nih.gov The Lewis acidic nature of the boron atom also allows for interactions with Lewis bases. rsc.org While the general principles of boronic acid-based sensing are well-established, specific detailed research on this compound in this application is an area of ongoing investigation. The thianthrene group's electronic properties could potentially be leveraged to develop novel fluorescent or electrochemical sensors. chemimpex.com
Building Materials for Microparticles and Polymers
As a bifunctional molecule, this compound is a valuable building block for the creation of novel polymers and microparticles. chemimpex.com The boronic acid group can be incorporated into polymer chains or used to cross-link polymer networks. Its utility as an intermediate in the synthesis of light-emitting polymers for devices like organic light-emitting diodes (OLEDs) has been noted. The rigid and electronically active thianthrene unit can impart desirable optical and electronic properties to the resulting materials. chemimpex.com
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems
Thianthrene-1-boronic acid and its derivatives are poised to play a more significant role in the development of novel catalytic systems. While its utility in Suzuki-Miyaura cross-coupling is established, future research is expected to venture into new catalytic paradigms. chemimpex.comchemdad.comsigmaaldrich.com
One promising avenue is the design of custom ligands for transition metal catalysis. The thianthrene (B1682798) scaffold can be functionalized to create bidentate or polydentate ligands with unique steric and electronic properties. These ligands could modulate the reactivity and selectivity of metal centers in reactions such as C-H activation, asymmetric synthesis, and polymerization.
Furthermore, the inherent redox properties of the thianthrene unit could be exploited in photoredox catalysis. Thianthrene can form stable radical cations, suggesting that derivatives of this compound could be developed into novel organocatalysts for light-mediated reactions, potentially offering more sustainable alternatives to traditional metal-based photocatalysts. researchgate.netrsc.org Recent work on copper-mediated thianthrenation of arylborons to form aryl sulfonium (B1226848) salts highlights a novel catalytic application that could be expanded upon. acs.orgresearchgate.net
Table 1: Potential Catalytic Applications of this compound Derivatives
| Catalytic Application | Potential Role of Thianthrene Moiety | Research Direction |
|---|---|---|
| Asymmetric Catalysis | Chiral ligand backbone | Synthesis of chiral thianthrene-based phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. |
| Photoredox Catalysis | Formation of stable radical cations | Development of purely organic photocatalysts for redox-neutral transformations. |
| C-H Functionalization | Directing group or part of a redox-active ligand | Design of catalysts for site-selective functionalization of complex molecules. |
| Cross-Coupling | Precursor to versatile sulfonium salts | Expansion of copper- and palladium-catalyzed reactions for novel bond formations. chemdad.comsigmaaldrich.com |
Advancements in Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late step in their synthesis. Thianthrene-based reagents have emerged as highly effective tools for LSF. researchgate.netacs.org The conversion of arylboronic acids, including this compound itself or arylboronic acids derived from other substrates, into arylthianthrenium salts enables site-selective C-H functionalization. researchgate.netmpg.de
Future research will likely focus on expanding the repertoire of reactions that can be performed using the thianthrenium salt strategy. This includes the introduction of a wider array of functional groups under mild conditions. Developing catalytic and more atom-economical versions of these transformations will be a key objective. Moreover, applying this methodology to a broader range of complex substrates, such as natural products, peptides, and oligonucleotides, will demonstrate its synthetic utility and potential for creating novel bioactive compounds and materials. researchgate.net
Integration with Flow Chemistry and Sustainable Synthesis
The integration of this compound chemistry with continuous-flow technologies represents a significant step towards more sustainable and efficient chemical manufacturing. Boronic acids and their derivatives are generally well-suited for flow chemistry, which offers advantages such as improved reaction control, enhanced safety, and easier scalability. thieme-connect.de
Future work will focus on developing continuous-flow processes for the synthesis and application of this compound and its derivatives. This could include the flow synthesis of arylthianthrenium salts for LSF or the implementation of Suzuki-Miyaura couplings in packed-bed reactors containing a heterogeneous palladium catalyst. rsc.org The use of photoflow reactors could also be explored to leverage the photochemical properties of thianthrene for sustainable synthesis. thieme-connect.de By combining the unique reactivity of this compound with the efficiencies of flow chemistry, researchers can develop greener synthetic routes that minimize waste and energy consumption.
Computational Design and Prediction of Novel Reactivity
Computational chemistry is an increasingly indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules. In the context of this compound, computational studies can provide valuable insights into its reactivity and guide the design of new experiments.
Future research will utilize density functional theory (DFT) and other computational methods to:
Model Reaction Pathways: Elucidate the mechanisms of known reactions, such as the Suzuki-Miyaura coupling and thianthrenation reactions, to optimize conditions and improve yields. nih.gov
Predict Reactivity: Computationally screen virtual libraries of this compound derivatives to identify candidates with desired electronic or catalytic properties. researchgate.netrsc.org
Design Novel Reagents: Guide the synthesis of new thianthrene-based reagents with tailored reactivity for specific applications in catalysis or materials science.
Understand Spectroscopic Properties: Complement experimental spectroscopic data (infrared, Raman) with calculations to provide unambiguous assignments of vibrational modes, particularly those involving the C-S bonds. nih.gov
By integrating computational modeling with experimental work, researchers can accelerate the discovery and development of new applications for this compound.
Expansion of Biological and Biomedical Applications
This compound serves as a key intermediate for the synthesis of biologically active molecules. chemimpex.comsigmaaldrich.com The thianthrene scaffold itself has been investigated for therapeutic applications, and its low toxicity suggests potential for further development. nih.gov
Future research in this area will likely focus on:
Medicinal Chemistry: Incorporating the thianthrene motif into drug candidates to modulate their pharmacological properties, such as solubility, metabolic stability, and target binding affinity.
Bioconjugation and Drug Delivery: Utilizing the boronic acid group for covalent binding to diol-containing biomolecules (e.g., carbohydrates, glycoproteins) to develop targeted drug delivery systems or diagnostic probes. chemimpex.com
Antimicrobial Agents: Exploring derivatives of thianthrene, which has historical claims of use in treating dermal infections, for the development of new antimicrobial compounds. nih.gov
The biocompatibility of certain thianthrene-containing polymers further supports the potential for creating advanced biomedical materials. researchgate.net
Development of Advanced Materials for Emerging Technologies
The unique electronic and photophysical properties of the thianthrene core make this compound an attractive building block for advanced materials. chemimpex.com It is already used in the development of organic semiconductors and sensors.
Emerging research is intensely focused on energy storage applications. Thianthrene-based molecules have shown significant promise as high-potential organic electrode materials for rechargeable batteries. rsc.orgrsc.org
Table 2: Thianthrene-based Materials in Energy Storage
| Device Type | Thianthrene-based Component | Reported Performance Metric | Source |
|---|---|---|---|
| Lithium-Organic Battery | BDBDT (a thianthrene-based small molecule) | Discharge plateau at 3.9 V (vs. Li/Li⁺) | rsc.orgrsc.orgresearchgate.net |
| Symmetric All-Organic Redox Flow Battery | PQtBuTH (a thianthrene-quinone molecule) | 44% capacity retention over 450 cycles | acs.org |
| Supercapacitors | PyPh-BZ-Th CMP (a conjugated microporous polymer) | Specific capacitance of 187 F g⁻¹ | acs.org |
Future directions in materials science will involve the synthesis of novel thianthrene-containing polymers and small molecules for:
Organic Electronics: Developing more efficient and stable materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Energy Storage: Designing next-generation redox-active materials for high-energy-density and long-cycle-life organic batteries and supercapacitors. acs.org
Sensors: Creating chemosensors that exploit the interaction of the boronic acid group with specific analytes, leading to a detectable optical or electronic signal. chemimpex.com
The systematic exploration of structure-property relationships in these materials will be crucial for unlocking their full potential in emerging technologies.
Q & A
Q. What are the primary synthetic routes for Thianthrene-1-boronic acid, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or boronic ester hydrolysis. Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with phosphine ligands optimize coupling efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance boronic acid stability during synthesis .
- Purification : Column chromatography or recrystallization in anhydrous solvents minimizes boronic acid oxidation . Methodological tip: Monitor reaction progress via NMR to confirm intermediate boronate formation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Characterization requires multimodal analysis:
Q. What are the key applications of this compound in cross-coupling reactions?
The compound serves as a versatile arylboronic acid in:
- C–C bond formation : Suzuki-Miyaura reactions for biaryl synthesis, with optimized base (e.g., Na₂CO₃) and ligand ratios .
- Dynamic covalent systems : Reversible boronate ester formation enables self-healing polymers or stimuli-responsive materials .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for selective biomolecule capture?
Methodology :
- Coassembly strategies : Combine Cr³⁺ clusters and boronic acid ligands to create MIL-100-B analogs, preserving porosity (~1500 m²/g surface area) .
- cis-Diol binding : Leverage boronic acid’s affinity for saccharides (e.g., glucose) in MOF-based sensors; adjust pH (6.5–8.5) to enhance binding kinetics . Challenge: Balance boronic acid density to avoid pore blockage while maintaining recognition efficiency .
Q. What role does this compound play in designing histone deacetylase (HDAC) inhibitors?
Boronic acid derivatives act as zinc-binding warheads in HDAC inhibition:
- Molecular docking : Hydrated boronic acid interacts with HDAC active-site Zn²⁺ and Tyr/His residues .
- Activity assays : Compare IC₅₀ values (e.g., sub-µM potency) against SAHA (vorinostat) using fluorogenic substrates . Data contradiction: Boronic acids may exhibit off-target effects; validate selectivity via Western blotting of acetylated histones .
Q. How can enzymatic incorporation of this compound into DNA be optimized for lectin-mimetic applications?
Protocol :
- Boronic acid-labeled nucleotides : Synthesize thymidine triphosphate analogs via Huisgen cycloaddition for PCR amplification .
- Polymerase compatibility : Use high-fidelity Taq polymerase to minimize misincorporation; confirm binding via gel electrophoresis . Note: Steric hindrance from the boronic acid group may reduce replication efficiency; test spacer lengths (e.g., 14-atom tethers) .
Q. How do solvent and pH conditions affect the reversible binding of this compound to diols in sensor design?
Experimental design :
- Titration studies : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kₐ) for diols (e.g., catechol) across pH 5–9 .
- Solvent effects : Polar solvents (e.g., methanol) promote tetrahedral boronate formation, while chloroform stabilizes N–B dative bonds . Conflict resolution: Discrepancies in binding affinities may arise from competing solvolysis; pre-equilibrate solvents with buffer .
Q. What strategies address contradictions in boronic acid-diol binding data across studies?
Analytical framework :
Q. How can this compound enhance dynamic covalent hydrogels for glucose-responsive drug delivery?
Synthesis :
Q. What computational tools predict the reactivity of this compound in multicomponent dynamic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
